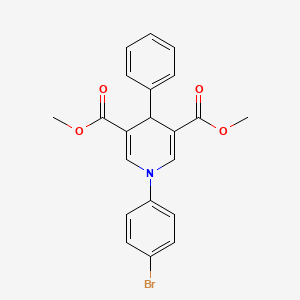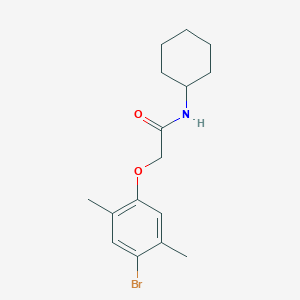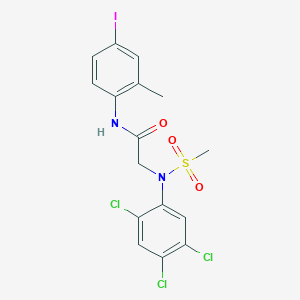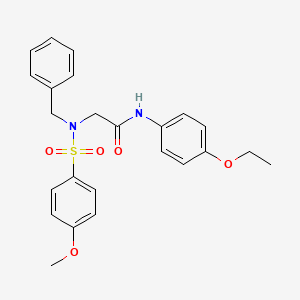![molecular formula C21H19BrN2O3S B3497780 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide](/img/structure/B3497780.png)
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide
Descripción general
Descripción
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenylphenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromophenyl sulfonic acid with thionyl chloride under reflux conditions.
Amidation reaction: The bromophenyl sulfonyl chloride is then reacted with methylamine to form the sulfonyl-methylamino intermediate.
Acylation: The final step involves the reaction of the sulfonyl-methylamino intermediate with 2-phenylphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are commonly used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide
- 2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide
- 2-[(4-methylphenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide
Uniqueness
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide is unique due to the presence of the bromine atom, which can engage in halogen bonding, a feature not present in its chloro, fluoro, or methyl analogs. This unique interaction can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug design and material science.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-24(28(26,27)18-13-11-17(22)12-14-18)15-21(25)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSVMSJVJKLGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3497701.png)
![3-({3-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-5-PHENYLTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B3497708.png)
![5-[(Cyclopropylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B3497716.png)
![(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-N,1-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3497720.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3497728.png)

![5-bromo-N-{4-[(phenylacetyl)amino]phenyl}-1-naphthamide](/img/structure/B3497742.png)
![3-(benzyloxy)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3497751.png)



![N-{4-[(4-nitrophenyl)thio]phenyl}cyclohexanecarboxamide](/img/structure/B3497788.png)
![methyl 4-chloro-3-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3497799.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B3497805.png)
